ethyl 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyrimidine-5-carboxylate
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Overview
Description
3,4-Dihydroisoquinoline derivatives are a class of compounds that have been studied for their potential biological effects . They are part of the larger family of quinolinone compounds, which are generally used in medicine due to their broad biological effects, including anti-cancer, antibacterial, anticonvulsant, anti-inflammatory, anti-fungal, and antidepressant effects .
Synthesis Analysis
The synthesis of 3,4-dihydroisoquinoline derivatives has been reported in several studies . For example, one study reported the synthesis of (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives . Another study reported a one-pot, three-component synthesis of 2,3-dihydroquinazolin-4 (1H)-one derivatives based on a condensation reaction strategy of isatoic anhydride, aldehydes, and amines using acetic acid under reflux conditions .Molecular Structure Analysis
The molecular structure of 3,4-dihydroisoquinoline derivatives can be analyzed using techniques such as 1H-NMR . For example, one study reported the 1H-NMR spectrum of (S)-1-phenyl-N-m-tolyl-3,4-dihydroisoquinoline-2(1H)-carboxamide .Chemical Reactions Analysis
The chemical reactions involving 3,4-dihydroisoquinoline derivatives can be complex and varied. One study reported the use of the Castagnoli–Cushman reaction in the synthesis of these compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,4-dihydroisoquinoline derivatives can be analyzed using various techniques. For example, one study reported the melting point and 1H-NMR spectrum of (S)-1-phenyl-N-m-tolyl-3,4-dihydroisoquinoline-2(1H)-carboxamide .Scientific Research Applications
- Examples of related compounds include thalifoline, pancratistin, thalflavine, and steroidomimetic drugs. These derivatives exhibit various pharmacological activities, such as antidepressant, anti-hypertensive, antiulcer, and analgesic effects .
- The 3,4-dihydroisoquinolin-2(1H)-one unit has shown promise in inhibiting HIV-1 integrase and combating cancer cells. Researchers investigate its potential as an antiviral and anticancer agent .
- Scientists have synthesized derivatives of 3,4-dihydroisoquinolin-1(2H)-one for potential use in plant disease management. These compounds could play a role in protecting crops from pathogens .
- Ethyl 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyrimidine-5-carboxylate contributes to the synthesis of functionalized 2,3-dihydroquinolin-4(1H)-ones. These derivatives are valuable in drug discovery and medicinal chemistry .
- The compound’s cyclic frameworks resemble keys to natural products and biologically active molecules, making it an exciting area of study .
- Crystal structure studies reveal that the carboxylate group of this compound occupies the oxyanion hole in enzymes. The sulfonamide portion provides the correct twist, allowing the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
- Researchers have developed one-pot syntheses for 3,4-dihydroisoquinolin-2(1H)-one derivatives via base-mediated three-component reactions. These reactions construct C–N and C–C bonds, offering versatile pathways for compound synthesis .
- The tandem cyclization approach provides a resourceful method for accessing this important heterocyclic building block .
Medicinal Chemistry and Drug Development
Antiviral and Anticancer Research
Plant Disease Management
Functionalized Quinolines and N-Heterocyclic Alkaloids
Crystallography and Enzyme Binding
Multicomponent Reactions and Tandem Cyclizations
Future Directions
Future research on 3,4-dihydroisoquinoline derivatives could focus on further elucidating their mechanism of action and exploring their potential therapeutic applications. For example, one study suggested that these compounds could be a useful adjunct therapy for treating depression in patients with epilepsy . Another study suggested that these compounds could be further developed as antioomycete agents against Pythium recalcitrans .
properties
IUPAC Name |
ethyl 2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methylpyrimidine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-3-22-16(21)15-10-18-17(19-12(15)2)20-9-8-13-6-4-5-7-14(13)11-20/h4-7,10H,3,8-9,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZIEEPSVMTKMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C)N2CCC3=CC=CC=C3C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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